molecular formula C9H8N2O5 B1265544 2-Acetamido-4-nitrobenzoic acid CAS No. 951-97-3

2-Acetamido-4-nitrobenzoic acid

Cat. No. B1265544
Key on ui cas rn: 951-97-3
M. Wt: 224.17 g/mol
InChI Key: OAYHLMVCNPUEPI-UHFFFAOYSA-N
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Patent
US04980287

Procedure details

A reaction mixture prepared by dissolving 575 mg of 4-nitro-N-acetyl-anthranilic acid in 200 ml of ethyl acetate and by mixing the resultant solution with 100 mg of a 10% Pd-C catalyst was stirred at room temperature in a hydrogen gas atmosphere for 4 hours. Then, the reaction mixture was filtered through a Celite filter to remove the catalyst, and the catalyst was washed with ethyl acetate. The total amount of the filtrate was collected and concentrated under a reduced a silica gel column chromatography. A final product consisting of 4-amino-N-acetyl-anthranilic acid was obtained in an amount of 450 mg.
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH:13][C:14](=[O:16])[CH3:15])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9])([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:13][C:14](=[O:16])[CH3:15])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
575 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)NC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture prepared
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through a Celite
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
the catalyst was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The total amount of the filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under
CUSTOM
Type
CUSTOM
Details
was obtained in an amount of 450 mg

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(C(=O)O)=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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